2-(2-Formyl-1H-pyrrol-1-yl)-3-hydroxybutanoic acid is a complex organic compound notable for its potential applications in medicinal chemistry and biochemical research. This compound has a molecular formula of and a molecular weight of approximately 209.24 g/mol. It features a pyrrole ring, which is significant in various biological activities, and a hydroxybutanoic acid moiety that may contribute to its solubility and reactivity.
2-(2-Formyl-1H-pyrrol-1-yl)-3-hydroxybutanoic acid is classified as an amino acid derivative. It contains both an aldehyde functional group and a hydroxyl group, which are critical for its reactivity and interaction with biological systems. The compound may also be categorized under pyrrole derivatives due to the presence of the pyrrole ring structure.
The synthesis of 2-(2-Formyl-1H-pyrrol-1-yl)-3-hydroxybutanoic acid typically involves multi-step organic reactions. One common approach includes the reaction of pyrrole derivatives with aldehydes or ketones, followed by further functionalization to introduce the hydroxybutanoic acid moiety.
The compound can participate in various chemical reactions due to its functional groups:
These reactions often require specific catalysts or conditions, such as temperature control and solvent choice, to ensure high yields and selectivity.
The mechanism of action for 2-(2-Formyl-1H-pyrrol-1-yl)-3-hydroxybutanoic acid in biological systems may involve:
Research into specific mechanisms is ongoing, with studies focusing on its effects on metabolic enzymes and potential therapeutic targets.
2-(2-Formyl-1H-pyrrol-1-yl)-3-hydroxybutanoic acid has several potential applications in scientific research:
2-(2-Formyl-1H-pyrrol-1-yl)-3-hydroxybutanoic acid originates primarily through non-enzymatic Maillard pathways involving the condensation of reducing sugars (e.g., glucose, ribose) with amino acids or amines. This complex reaction cascade begins with nucleophilic attack by the amine group on the carbonyl carbon of a reducing sugar, forming an unstable Schiff base intermediate. This rapidly rearranges into a more stable Amadori product (ketosamine) via Amadori rearrangement [2] [6]. Under acidic conditions or elevated temperatures, the Amadori product undergoes dehydration and fragmentation, yielding highly reactive α-dicarbonyl intermediates like 3-deoxyglucosone. These dicarbonyls are pivotal precursors for pyrrole ring formation [1] [9].
The pyrrole derivatization occurs when α-dicarbonyl compounds react with additional amine sources. Specifically, intramolecular cyclization occurs when the amine and dicarbonyl moieties exist within the same molecule, or intermolecularly when separate amines and dicarbonyls condense. This forms a dihydropyrrole intermediate, which subsequently dehydrates and aromatizes to yield the 2-formylpyrrole (Py-2-C) core characteristic of our target compound. The 2-formyl group is intrinsically reactive, enabling further modifications such as aldol condensations or nucleophilic additions. Crucially, the 3-hydroxybutanoic acid side chain likely originates from the incorporation of β-hydroxy amino acids (e.g., threonine derivatives) or through post-cyclization hydroxylation/oxidation of a pre-existing alkyl substituent during advanced glycation end-product (AGE) formation [1] [6] [9]. Kinetic studies show pyrrole formation accelerates under low-water-activity conditions and neutral-to-alkaline pH, with temperature exponentially increasing reaction rates [9].
Table 1: Kinetic Parameters of Maillard Reaction Stages Leading to Pyrrole Formation
Reaction Stage | Key Intermediate | Activation Energy (kJ/mol) | Rate-Determining Step | Dependence on pH |
---|---|---|---|---|
Initial Condensation | Schiff base | 40–60 | Nucleophilic addition | High (Base-catalyzed) |
Rearrangement | Amadori product | 80–100 | Proton transfer/ring opening | Moderate |
Fragmentation | α-Dicarbonyls | 100–120 | Retro-aldol/dehydration | Low |
Pyrrole Cyclization | Dihydropyrrole | 70–90 | Intramolecular imine formation | High (Acid-catalyzed) |
Aromatization | 2-Formylpyrrole | 50–70 | Dehydration | Low |
The structural specificity of 2-(2-Formyl-1H-pyrrol-1-yl)-3-hydroxybutanoic acid is dictated by the precursor identity and reaction stoichiometry. Glucose serves as the predominant sugar precursor due to its ubiquity in biological systems, though pentoses (e.g., ribose) exhibit higher reactivity owing to their greater ring strain and faster ring-opening kinetics. The amine component typically derives from amino acids with primary amino groups, with glycine, lysine, and γ-aminobutyric acid (GABA) being prominent contributors. Notably, GABA’s reaction with glucose yields γ-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-butyric acid—a structural analog sharing the pyrrole-carboxylic acid motif with our target compound [1] [3].
Concentration ratios critically influence the reaction trajectory. Excess glucose promotes multiple glycation events and cross-linking, while excess amine favors Schiff base formation but may inhibit advanced browning. For instance, in glycine-glucose-catechol systems catalyzed by δ-MnO₂, higher glycine concentrations (0.12–0.24 mol/L) significantly enhance the formation of humic-like polymers with increased aromaticity—a proxy for advanced Maillard products like pyrrole derivatives. This occurs because glycine acts as both a nitrogen donor and a catalyst for aldol-type condensations of carbonyl intermediates [10]. The carboxylic acid group in 2-(2-Formyl-1H-pyrrol-1-yl)-3-hydroxybutanoic acid likely stems from the amino acid precursor (e.g., aspartic acid derivatives) or oxidative cleavage of sugar molecules during retro-aldol reactions. The hydroxybutanoate moiety suggests incorporation of a C4 unit, potentially from threonine degradation or acetoacetate derivatives [1] [6] [10].
2-(2-Formyl-1H-pyrrol-1-yl)-3-hydroxybutanoic acid belongs to a broader class of biologically active 2-formylpyrroles (Py-2-C) originating from Maillard chemistry. Structurally, it aligns with pyrrole-2-carbaldehyde derivatives bearing N-alkyl substituents. Key structural differentiators include:
Functionally, 2-formylpyrroles exhibit shared bioactivities rooted in their electrophilic formyl group and antioxidant capacity. They scavenge free radicals via the aldehyde moiety, inhibit advanced glycation end-product (AGE) formation by competing with proteins for reactive carbonyls, and exhibit metal-chelating properties through the pyrrole nitrogen and adjacent carboxylates. The 3-hydroxybutanoic acid chain in our target compound may enhance solubility and alter cellular uptake compared to simpler analogs like pyrraline—a diabetes biomarker with the same Py-2-C core but lacking the hydroxyacid extension [1] [4] [7].
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1